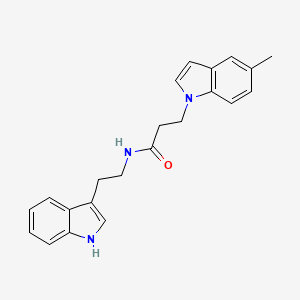![molecular formula C23H18F2N2S3 B12186078 N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine](/img/structure/B12186078.png)
N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with difluorophenyl and bis(methylphenyl)sulfanyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazole-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and are performed under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- N-(2,4-difluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Uniqueness: N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine stands out due to its unique combination of functional groups and structural features. The presence of both difluorophenyl and bis(methylphenyl)sulfanyl groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H18F2N2S3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H18F2N2S3/c1-14-3-8-17(9-4-14)28-21-22(29-18-10-5-15(2)6-11-18)30-23(27-21)26-20-12-7-16(24)13-19(20)25/h3-13H,1-2H3,(H,26,27) |
InChI Key |
AFCKLZWQWOEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B12186001.png)
![N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B12186009.png)



![Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine](/img/structure/B12186047.png)
![N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}-N-methylacetamide](/img/structure/B12186054.png)
![N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12186058.png)


![1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide](/img/structure/B12186087.png)

![2,3'-Dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione](/img/structure/B12186097.png)
